molecular formula C10H10 B11943427 Tricyclo(5.2.1.03,6)deca-2,5,8-triene CAS No. 6675-71-4

Tricyclo(5.2.1.03,6)deca-2,5,8-triene

Katalognummer: B11943427
CAS-Nummer: 6675-71-4
Molekulargewicht: 130.19 g/mol
InChI-Schlüssel: NZJIGYSMNUZUSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tricyclo(5.2.1.03,6)deca-2,5,8-triene is a polycyclic hydrocarbon with the molecular formula C10H10. It is characterized by a unique tricyclic structure, which includes three fused rings. This compound is also known by other names such as 4,7-Dihydro-2H-4,7-methano-inden and isodicyclopentatriene .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(5.2.1.03,6)deca-2,5,8-triene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. One common method is the reaction of cyclopentadiene with acetylene or its derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Tricyclo(5.2.1.03,6)deca-2,5,8-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Tricyclo(5.2.1.03,6)deca-2,5,8-triene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Tricyclo(5.2.1.03,6)deca-2,5,8-triene exerts its effects involves its interaction with various molecular targets. Its polycyclic structure allows it to participate in multiple types of chemical reactions, influencing pathways such as oxidation and reduction. The compound’s ability to undergo electrophilic substitution also makes it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tricyclo(5.2.1.03,6)deca-2,5,8-triene is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity compared to other polycyclic hydrocarbons. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

6675-71-4

Molekularformel

C10H10

Molekulargewicht

130.19 g/mol

IUPAC-Name

tricyclo[5.2.1.02,6]deca-2,5,8-triene

InChI

InChI=1S/C10H10/c1-2-9-7-4-5-8(6-7)10(9)3-1/h2-5,7-8H,1,6H2

InChI-Schlüssel

NZJIGYSMNUZUSW-UHFFFAOYSA-N

Kanonische SMILES

C1C=C2C3CC(C2=C1)C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.